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Compound of Interest

Compound Name:
3-(pyridin-2-yl)-1H-pyrazole-5-

carbaldehyde

CAS No.: 865815-72-1

Cat. No.: B1444357

Get Quote

Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, the pyridinyl-pyrazole carbaldehyde scaffold

represents a "privileged structure"—a molecular framework capable of providing ligands for

diverse biological targets. These intermediates are critical in the synthesis of p38 MAP kinase

inhibitors, anti-inflammatory agents, and next-generation agrochemicals.

This guide provides a technical comparison between the two dominant regioisomers:

N-Linked Isomer: 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

C-Linked Isomer: 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

While chemically similar, their synthetic accessibility, electronic profiles, and downstream

reactivity differ significantly, influencing their utility in high-throughput screening (HTS) libraries.
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The position of the pyridine ring relative to the pyrazole core dictates the molecule's steric and

electronic properties.

Visualizing the Regioisomers
The following diagram illustrates the connectivity differences and the resulting steric

implications.
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Figure 1: Structural divergence between N-linked and C-linked isomers highlighting steric and

electronic consequences.

Comparative Analysis: Synthesis & Performance
Synthetic Accessibility (The Vilsmeier-Haack Route)
The C-linked isomer is generally favored in industrial scale-up due to the efficiency of the

Vilsmeier-Haack (VH) cyclization.

C-Linked Route: Reaction of acetylpyridine hydrazones with
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yields the aldehyde directly in a "one-pot" cyclization-formylation sequence.

N-Linked Route: Requires 2-hydrazinopyridine (often unstable/toxic) or copper-catalyzed

Ullmann coupling of a pre-formed pyrazole, adding steps and cost.

Physicochemical & Reactivity Data
The following table synthesizes experimental observations and calculated properties for these

isomer classes.

Feature
N-Linked Isomer (1-
Pyridyl)

C-Linked Isomer (3-
Pyridyl)

Implication for Drug

Design

Synthetic Yield (VH) Moderate (40-60%) High (75-90%)
C-Linked is preferred

for library generation.

Electronic Effect

Pyridine exerts strong

-I effect through N-N

bond.

Pyridine exerts -I/-M

effect through C-C

bond.

N-Linked aldehydes

are slightly more

electrophilic.

Solubility (DMSO) High Moderate
N-Linked is better for

HTS stock solutions.

Conformation

Twisted (Steric clash

between Py-H3 and

Pz-H5).

Planar (H-bond

stabilization possible).

C-Linked binds better

in narrow kinase

pockets.

Aldehyde Reactivity
High (Prone to

oxidation).
Stable.

C-Linked has longer

shelf-life.

Experimental Protocols
Protocol A: Vilsmeier-Haack Synthesis of C-Linked
Isomer
Target: 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Scope: This protocol utilizes the

"cyclization-formylation" strategy, converting a hydrazone directly into the formylated pyrazole.

Reagents:
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2-Acetylpyridine (1.0 eq)

Phenylhydrazine (or substituted hydrazine) (1.0 eq)

(Phosphorus Oxychloride) (3.0 eq)

DMF (Dimethylformamide) (Excess, solvent/reagent)

Step-by-Step Methodology:

Hydrazone Formation: Dissolve 2-acetylpyridine (10 mmol) in ethanol (20 mL). Add

phenylhydrazine (10 mmol) and a catalytic drop of acetic acid. Reflux for 2 hours. Cool, filter

the solid hydrazone, and dry.

Vilsmeier Reagent Prep: In a separate flask, cool anhydrous DMF (15 mL) to 0°C. Add

(30 mmol) dropwise under

atmosphere. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).

Cyclization: Dissolve the dried hydrazone in minimal DMF and add dropwise to the Vilsmeier

reagent at 0°C.

Heating: Allow to warm to Room Temperature (RT), then heat to 70–80°C for 4–6 hours.

Monitor via TLC (Ethyl Acetate/Hexane 1:2).

Work-up: Pour the reaction mixture onto crushed ice (100g). Neutralize carefully with

saturated

solution to pH 7-8.

Isolation: A precipitate will form.[1] Filter, wash with water, and recrystallize from

Ethanol/DMF.

Validation Check:

Appearance: Yellow to pale orange solid.

IR Spectrum: Sharp peak at ~1670 cm⁻¹ (C=O aldehyde).
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Protocol B: Knoevenagel Condensation
(Functionalization)
Target: Synthesis of bioactive Schiff bases or acrylonitriles.

Methodology:

Dissolve Pyrazole-4-carbaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL).

Add 2-3 drops of Piperidine (catalyst).

Stir at RT for 30 minutes (reaction is usually rapid).

Filter the resulting precipitate.[1] Yields are typically >85%.[2]

Mechanistic Pathway (Graphviz)
Understanding the Vilsmeier-Haack cyclization mechanism is crucial for troubleshooting low

yields.
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Figure 2: Step-wise mechanism of the Vilsmeier-Haack cyclization-formylation reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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